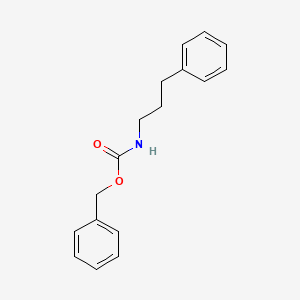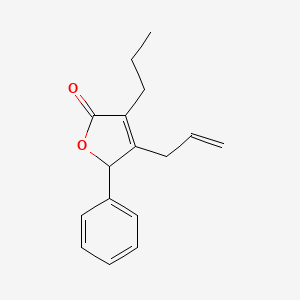
2(5H)-Furanone, 5-phenyl-4-(2-propenyl)-3-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(5H)-Furanone, 5-phenyl-4-(2-propenyl)-3-propyl- is an organic compound belonging to the furanone family This compound is characterized by its unique structure, which includes a furanone ring substituted with phenyl, propenyl, and propyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 5-phenyl-4-(2-propenyl)-3-propyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 5-phenyl-4-(2-propenyl)-3-propyl-2-pentenoic acid with a dehydrating agent can lead to the formation of the desired furanone compound. The reaction conditions typically involve heating the reaction mixture to promote cyclization and dehydration.
Industrial Production Methods
In an industrial setting, the production of 2(5H)-Furanone, 5-phenyl-4-(2-propenyl)-3-propyl- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Catalysts may also be employed to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2(5H)-Furanone, 5-phenyl-4-(2-propenyl)-3-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone or tetrahydrofuranone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl, propenyl, or propyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Dihydrofuranone, tetrahydrofuranone
Substitution: Halogenated derivatives, amine-substituted derivatives
Applications De Recherche Scientifique
2(5H)-Furanone, 5-phenyl-4-(2-propenyl)-3-propyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2(5H)-Furanone, 5-phenyl-4-(2-propenyl)-3-propyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2(5H)-Furanone, 5-phenyl-4-(2-propenyl)-
- 2(5H)-Furanone, 5-phenyl-3-propyl-
- 2(5H)-Furanone, 4-(2-propenyl)-3-propyl-
Uniqueness
2(5H)-Furanone, 5-phenyl-4-(2-propenyl)-3-propyl- is unique due to the specific combination of substituents on the furanone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. The presence of phenyl, propenyl, and propyl groups allows for diverse chemical modifications and interactions, enhancing its versatility in research and industrial applications.
Propriétés
Numéro CAS |
587853-79-0 |
|---|---|
Formule moléculaire |
C16H18O2 |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
2-phenyl-3-prop-2-enyl-4-propyl-2H-furan-5-one |
InChI |
InChI=1S/C16H18O2/c1-3-8-13-14(9-4-2)16(17)18-15(13)12-10-6-5-7-11-12/h3,5-7,10-11,15H,1,4,8-9H2,2H3 |
Clé InChI |
OWZCJEPZAPXMML-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C(OC1=O)C2=CC=CC=C2)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


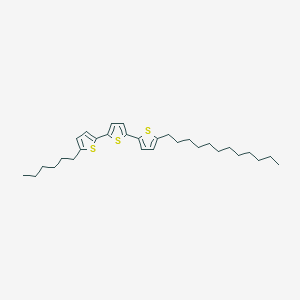
![3-Phenyl-1-[4-({6-[(trichlorosilyl)oxy]hexyl}oxy)phenyl]prop-2-EN-1-one](/img/structure/B14239750.png)
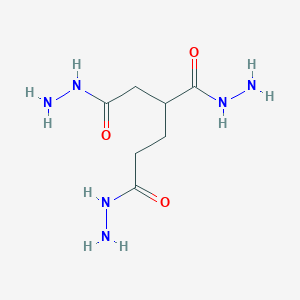
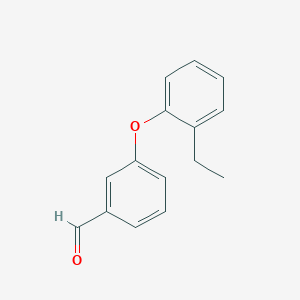
![2,2'-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline)](/img/structure/B14239782.png)
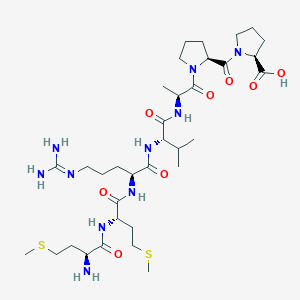

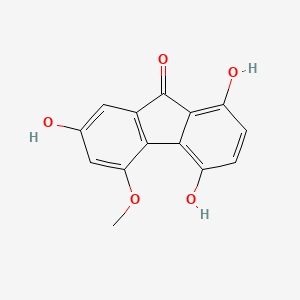
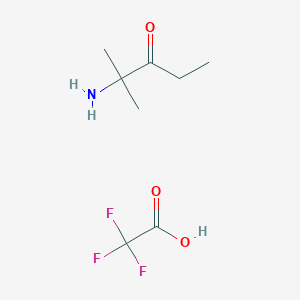
![Dodecanedioic acid, bis[(2,2-dimethyl-1-oxopropoxy)methyl] ester](/img/structure/B14239801.png)
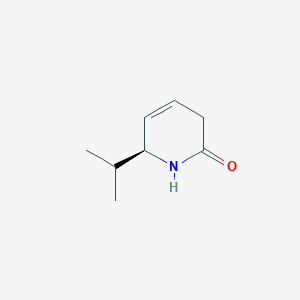
![nitric acid;4-phenyl-9H-pyrimido[4,5-b]indol-2-amine](/img/structure/B14239815.png)
